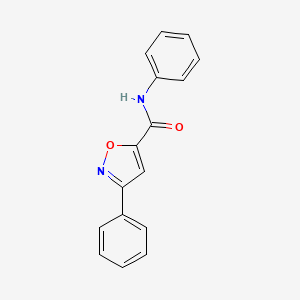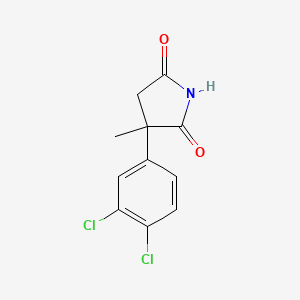
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
DCMU can be synthesized through a process involving aniline and phosgene. The starting material is a substituted aryl amine (aniline), which reacts with phosgene to form its isocyanate derivative. Subsequently, this isocyanate reacts with dimethylamine to yield the final product .
Molecular Structure Analysis
The molecular structure of DCMU consists of a pyrrolidine ring with a 3,4-dichlorophenyl group and a methyl group attached. The chlorine atoms on the phenyl ring contribute to its herbicidal properties .
Chemical Reactions Analysis
DCMU is a specific and sensitive inhibitor of photosynthesis. It blocks the QB plastoquinone binding site of photosystem II, disrupting the electron flow from photosystem II to plastoquinone. This interruption reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential). Notably, DCMU only affects photosystem II and has no impact on photosystem I or other photosynthetic reactions .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-11(5-9(15)14-10(11)16)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCSGVWCUPOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-3-methylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

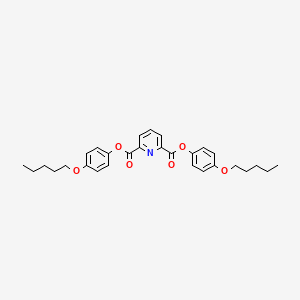
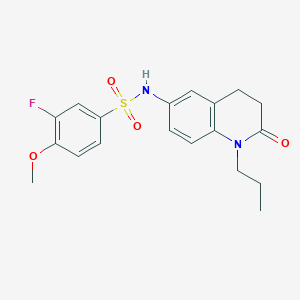
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)
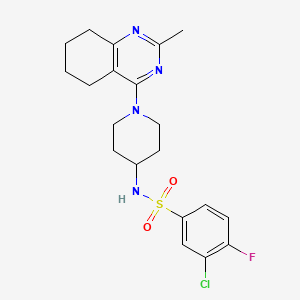
![2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2753593.png)
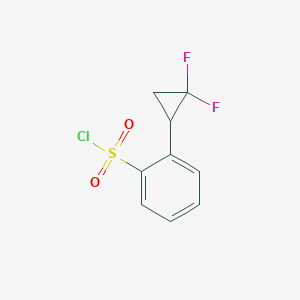
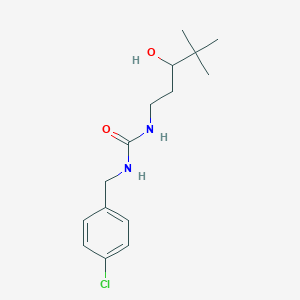
![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)
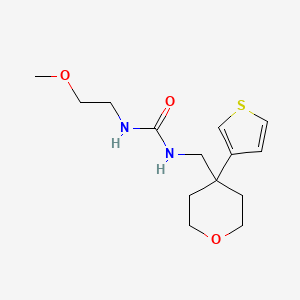
![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)
![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)
